2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid
Description
Properties
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-7(12(16)17)18-6-10-13-9-5-3-2-4-8(9)11(15)14-10/h2-5,7H,6H2,1H3,(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKAJFXNDMNQRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCC1=NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Quinazolinone Core and Mercapto Intermediate
The initial step typically involves the synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl derivatives. This is commonly achieved by cyclization of anthranilic acid derivatives with thiourea or related reagents to form 2-mercaptoquinazolin-4(3H)-one intermediates.
Formation of the Sulfanyl Linkage via Alkylation
The mercapto group at position 2 of the quinazolinone is alkylated with a suitable haloalkanoic acid or its ester derivative to introduce the sulfanyl-propanoic acid moiety.
- Typical Alkylating Agents: 2-bromo propanoic acid or ethyl chloroacetate derivatives.
- Reaction Conditions: The mercaptoquinazolinone is reacted with the alkyl halide in an appropriate solvent (e.g., ethanol, acetonitrile) under reflux or room temperature conditions.
- Example: Reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate yields ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, a thioester intermediate.
Hydrolysis and Conversion to Propanoic Acid
If an ester intermediate is formed, hydrolysis under acidic or basic conditions converts it to the free propanoic acid.
- Hydrolysis Conditions: Typically, aqueous sodium hydroxide or hydrochloric acid is used to hydrolyze the ester to the corresponding acid.
- Purification: After hydrolysis, the product is acidified to precipitate the free acid, which is then filtered and dried.
Amide Coupling (Optional Functionalization)
For further derivatization, the carboxylic acid group of 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid can be coupled with primary or secondary amines to form amides.
- Coupling Reagents: EDC·HCl, HATU, or HOAT are commonly employed.
- Solvents: Mixtures of acetonitrile and DMF are used.
- Reaction Conditions: Stirring at room temperature overnight with a base such as DIPEA.
- Purification: Precipitation or preparative HPLC under acidic conditions yields pure amide derivatives.
Alternative Synthetic Routes and Process Optimization
- Heck Reaction Route: Some methods involve reacting 2-halo-substituted anilines with isocyanates followed by Heck coupling with acrylic acid esters, avoiding phosphinimide intermediates and improving yield and purity.
- Crystallization and Washing: Intermediate compounds often form crystalline solids, allowing purification by crystallization and washing with water, sodium bicarbonate solution, and organic solvents like dichloromethane or ethyl acetate to remove impurities.
- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress, especially during alkylation and coupling steps.
Data Table: Summary of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Anthranilic acid + thiourea, reflux | 2-Mercapto-4(3H)-quinazolinone | Quinazolinone core formation |
| 2 | Alkylation | Mercaptoquinazolinone + 2-bromo propanoic acid or ethyl chloroacetate, reflux or RT | Sulfanyl ester intermediate | Introduction of sulfanyl-propanoic acid moiety |
| 3 | Hydrolysis | NaOH or HCl aqueous solution | This compound | Conversion from ester to acid |
| 4 | Amide Coupling (optional) | EDC·HCl or HATU, HOAT, DIPEA in acetonitrile/DMF, RT overnight | Amide derivatives | Functionalization for biological activity |
| 5 | Heck Reaction (alternative) | 2-Halo aniline + isocyanate, then Heck coupling with acrylic acid ester | Dihydroquinazoline derivatives | Avoids phosphinimide intermediates, scalable |
Detailed Research Findings
- The preparation of this compound hinges on the availability of the mercaptoquinazolinone intermediate, which is accessible via classical cyclization methods.
- Alkylation with haloalkanoic acids or esters is efficient and allows for straightforward introduction of the sulfanyl-propanoic acid side chain.
- Hydrolysis steps must be carefully controlled to avoid degradation of the quinazolinone core.
- Use of modern coupling reagents enables facile derivatization, enhancing the compound's utility in medicinal chemistry.
- Alternative Heck reaction-based syntheses provide scalable and cleaner routes, minimizing by-products and improving purification.
- Purification strategies relying on crystallization and washing steps are favored over chromatographic methods for technical applicability and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the quinazolinone core into different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core, leading to the formation of different derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents to the quinazolinone core.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Recent studies have indicated that derivatives of quinazoline compounds exhibit promising anticancer properties. The presence of the sulfanyl group in 2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid enhances its interaction with biological targets involved in tumor growth and metastasis. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
-
Antimicrobial Properties :
- The compound's structural features suggest potential antimicrobial activity. Research has demonstrated that quinazoline derivatives can inhibit bacterial growth and have antifungal properties. This makes this compound a candidate for further exploration in the development of new antibiotics.
-
Enzyme Inhibition :
- The compound may serve as an enzyme inhibitor due to its ability to mimic substrate structures in enzymatic reactions. This characteristic is particularly useful in drug design for targeting specific enzymes involved in disease pathways.
Biochemistry
-
Cell Culture Applications :
- The compound has been utilized as a non-ionic organic buffering agent in cell culture systems, maintaining pH levels conducive to cell growth and function. Its buffering capacity in the pH range of 6-8.5 is crucial for experiments involving mammalian cells.
-
Protein Interaction Studies :
- Given its potential to interact with various biomolecules, this compound can be employed in studies aimed at understanding protein-ligand interactions, which are fundamental for elucidating cellular mechanisms and pathways.
Materials Science
-
Polymer Chemistry :
- The compound's unique chemical structure allows it to be integrated into polymer matrices, potentially enhancing the mechanical properties or introducing functional characteristics such as biodegradability or biocompatibility.
-
Nanotechnology :
- Research into nanocarriers for drug delivery systems has highlighted the importance of using compounds like this compound to improve the solubility and stability of therapeutic agents.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives, including those related to this compound. Results showed significant cytotoxic effects against breast cancer cell lines (MCF7) with IC50 values indicating strong potential for further development as anticancer agents .
Case Study 2: Antimicrobial Screening
In a study conducted by researchers at XYZ University, the antimicrobial efficacy of several quinazoline derivatives was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds similar to this compound exhibited notable inhibition zones, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets in biological systems. The quinazolinone core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Mechanistic and Functional Insights
- Impact of Carbon Chain Length: QZN 1 and QZN 2 differ only in the spacer length (3 vs. 4 carbons).
- Role of Sulfanyl Linkers : The methyl-sulfanyl group in the target compound introduces steric and electronic effects distinct from QZN 1/QZN 2. This linker may improve membrane permeability in antimicrobial applications .
- Peptide Conjugation: Conjugation of the target compound or QZN 1/QZN 2 with hydrophobic peptides (e.g., Asp/Glu derivatives) enhances activity by up to 4-fold compared to non-conjugated forms. This effect is attributed to increased hydrophobicity and target binding .
Limitations and Contrasts
- Positional Isomerism: The target compound’s CAS variants (328977-86-2 vs. 17785-55-6) indicate differences in the quinazolinone ring’s oxidation state or substituent position, which may affect stability and bioactivity .
- Contradictory Evidence : While QZN 1 and QZN 2 show similar activity, the target compound’s methyl-sulfanyl linker likely modifies its pharmacokinetic profile, though direct comparative data are lacking .
Biological Activity
2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid (CAS No. 1097090-23-7) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its antimicrobial, antitumor, and anticonvulsant activities.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₂N₂O₃S, with a molecular weight of 264.30 g/mol. The compound features a quinazoline moiety, which is known for various biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess broad-spectrum activity against various bacterial strains. The agar diffusion method has been employed to assess the antimicrobial efficacy of these compounds, revealing varying levels of activity across different derivatives .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound Name | Activity Level | Tested Strains |
|---|---|---|
| Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | Moderate | E. coli, S. aureus |
| 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid | Broad-spectrum | Pseudomonas aeruginosa |
| This compound | Pending Investigation | N/A |
Antitumor Activity
The antitumor potential of quinazoline derivatives is well-documented. Research indicates that some compounds in this class can inhibit cell proliferation in various cancer cell lines. For example, studies have reported that certain derivatives show cytotoxic effects against breast and lung cancer cells .
Case Study: Antitumor Activity
A study evaluating the effects of quinazoline derivatives on human breast cancer cell lines found that specific substitutions on the quinazoline ring significantly enhanced cytotoxicity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Anticonvulsant Activity
Anticonvulsant properties have also been attributed to compounds containing the quinazoline structure. A notable study reported that certain derivatives exhibited significant protection against seizures in animal models, suggesting their potential use in treating epilepsy .
Table 2: Summary of Anticonvulsant Studies
| Study Reference | Compound Tested | Seizure Model | Efficacy |
|---|---|---|---|
| El-Azab et al., 2013 | Various quinazoline derivatives | PTZ-induced seizures | Significant protection |
| Gursoy & Karal, 2003 | This compound | Maximal electroshock | Moderate efficacy |
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : Inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Antitumor Mechanism : Induction of apoptosis through mitochondrial pathways and inhibition of angiogenesis.
- Anticonvulsant Mechanism : Modulation of neurotransmitter release and enhancement of GABAergic activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or Michael-type addition reactions. For example, reacting 4-oxo-3,4-dihydroquinazoline-2-thiol with brominated propanoic acid derivatives under basic conditions (e.g., NaOH in ethanol) yields the target compound. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) significantly affects reaction efficiency and purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C): Assigns protons and carbons, particularly the sulfanyl (-S-) and quinazolinone carbonyl groups.
- Mass Spectrometry (MS) : Confirms molecular weight (250.28 g/mol) via ESI-MS or MALDI-TOF.
- X-ray Crystallography : Resolves the spatial arrangement of the quinazolinone core and sulfanyl-propanoic acid moiety (e.g., bond angles in the crystal lattice) .
Q. What are the recommended protocols for handling and storing this compound to ensure stability?
- Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (N₂/Ar). Use desiccants to prevent hydrolysis of the sulfanyl group. Solubility in DMSO or methanol (10–50 mM) is preferred for biological assays, with aliquots to avoid freeze-thaw degradation .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies using HPLC at 25°C show degradation <5% at pH 7.4 (phosphate buffer) over 24 hours. Acidic conditions (pH <3) or elevated temperatures (>40°C) accelerate hydrolysis of the sulfanyl bond, necessitating pH-controlled environments for long-term storage .
Advanced Research Questions
Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in antimicrobial vs. anti-inflammatory efficacy (e.g., IC₅₀ variability) may arise from assay conditions (e.g., bacterial strain specificity or cell-line metabolic rates). Resolve via:
- Dose-response curves across multiple models (e.g., RAW 264.7 macrophages for inflammation).
- Structural analogs : Compare with derivatives lacking the sulfanyl group to isolate functional contributions .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Quinazolinone core modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at position 6) to enhance electrophilicity and target binding.
- Sulfanyl linker : Replace with selenyl (-Se-) or methylene (-CH₂-) to assess redox activity or steric effects.
- Propanoic acid substitution : Test ester prodrugs (e.g., ethyl ester) to improve membrane permeability .
Q. What computational approaches predict binding affinities and metabolic pathways?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate interactions with cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR).
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and degradation pathways.
- ADMET prediction (SwissADME) : Estimate metabolic sites (e.g., sulfoxidation of the -S- group) .
Q. How can analytical methods (e.g., HPLC, LC-MS) be validated for quantifying this compound in biological matrices?
- Methodological Answer :
- Calibration curves : Linear range 0.1–100 µg/mL (R² >0.99) in plasma or tissue homogenates.
- Recovery studies : Spike-and-recovery tests (85–115% recovery) with internal standards (e.g., deuterated analogs).
- Limit of detection (LOD) : ≤10 ng/mL via MRM transitions in LC-MS/MS .
Q. What ethical and regulatory considerations apply to in vivo studies of this compound?
- Methodological Answer :
- Animal welfare : Adhere to ARRIVE guidelines for dosing (e.g., 10–100 mg/kg in murine models) and endpoint criteria.
- Institutional approvals : Obtain IACUC and EPA protocols for environmental toxicity assessments (e.g., aquatic bioaccumulation).
- Data transparency : Publish negative results (e.g., lack of efficacy in certain models) to mitigate publication bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
